3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Catalog No.
S13309261
CAS No.
M.F
C25H20N2O4
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]ca...

Product Name

3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

IUPAC Name

3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)

InChI Key

CVLOUTPKZUJTGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O

3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known as Fmoc-D-3-cyanophenylalanine, is a derivative of the amino acid phenylalanine. In this compound, the phenyl group has been substituted with a cyano group at the third position, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial in peptide synthesis, allowing for selective reactions without interfering with the amino functionality. The molecular formula of this compound is C25H20N2O4, with a molar mass of approximately 412.44 g/mol .

The chemical reactivity of 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid includes several types of reactions:

  • Substitution Reactions: The cyano group can engage in nucleophilic substitution reactions.
  • Coupling Reactions: The carboxylic acid moiety can form peptide bonds with other amino acids through coupling reagents such as HATU (O-(7-Aza-1-hydroxybenzotriazole) N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-diisopropylcarbodiimide), or PyBOP (Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).

The Fmoc group can be removed using bases like piperidine in solvents such as N,N-dimethylformamide, allowing for further reactions involving the free amino group.

While specific biological activity data for 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid may be limited, its structural characteristics suggest potential interactions in biological systems. Compounds with cyano groups often exhibit unique binding properties and can influence peptide conformation and stability. This compound's incorporation into peptides can modulate their biological functions, potentially affecting enzyme activity or receptor interactions .

The synthesis of 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically follows these steps:

  • Protection of Amino Group: The amino group of D-3-cyanophenylalanine is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
  • Coupling Reactions: The protected amino acid can then be coupled to other amino acids or peptide sequences using standard peptide synthesis techniques.
  • Deprotection: The Fmoc group is removed to yield the free amino acid for further reactions.

These methods are commonly employed in solid-phase peptide synthesis protocols .

Include:

  • Peptide Drug Development: Its derivatives may serve as precursors for biologically active peptides.
  • Research in Protein Interactions: The unique structural features allow for studies on protein folding and interactions.
  • Synthetic Biology: Used in the design of novel peptides with specific functionalities .

Interaction studies involving 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid focus on its role in peptide formation and stability. The cyano group may facilitate hydrogen bonding and other interactions that affect peptide conformation. Investigating these interactions helps elucidate the compound's potential applications in drug design and molecular biology .

Several compounds share structural similarities with 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, including:

Compound NameStructural FeatureSimilarity
Fmoc-D-2-CyanophenylalanineCyano group at second positionHigh
Fmoc-D-4-CyanophenylalanineCyano group at fourth positionHigh
Fmoc-D-PhenylalanineNo cyano substitutionModerate
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acidDifferent aromatic substitutionModerate

Uniqueness

The uniqueness of 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in the specific positioning of the cyano group, which influences its chemical reactivity and biological activity compared to other positional isomers. This distinct configuration can significantly affect the resulting peptides' properties, making it a valuable compound in synthetic chemistry and biochemistry .

Fluorenylmethyloxycarbonyl-Protection Strategies for Cyanophenylalanine Derivatives

The fluorenylmethyloxycarbonyl protecting group represents a cornerstone in modern amino acid protection chemistry, particularly for cyanophenylalanine derivatives [1]. This base-labile amine protecting group demonstrates exceptional stability toward acids and hydrolysis while enabling selective removal by weak bases such as piperidine [1]. The fluorenylmethyloxycarbonyl group can be introduced through multiple synthetic pathways, with fluorenylmethyloxycarbonyl chloride and 9-fluorenylmethylsuccinimidyl carbonate serving as the primary reagents [1].

For cyanophenylalanine derivatives, the protection strategy typically employs fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine . Advanced silylation-assisted fluorenylmethyloxycarbonyl protection methods have demonstrated remarkable efficiency, achieving yields exceeding 90% through pre-treatment with silylating agents including N-methyl-N-(trimethylsilyl)trifluoroacetamide or N,O-bis(trimethylsilyl)acetamide . These optimized conditions utilize aprotic solvents such as methylene chloride at temperatures ranging from 25-50°C, ensuring minimal side reactions and exceptional optical purity .

Protection MethodReagentYield (%)Reaction Conditions
Standard Fluorenylmethyloxycarbonyl ChlorideFluorenylmethyloxycarbonyl-Cl75-85Room temperature, 2-4 hours [3]
Silylation-AssistedN-methyl-N-(trimethylsilyl)trifluoroacetamide + Fluorenylmethyloxycarbonyl-OSu>9025-50°C, anhydrous conditions
Succinimidyl Carbonate9-fluorenylmethylsuccinimidyl carbonate80-95Mild basic conditions [3]

The deprotection mechanism of fluorenylmethyloxycarbonyl groups proceeds through a β-elimination cascade initiated by piperidine [4] [5]. The basic piperidine abstracts an acidic proton from the fluorenyl moiety, triggering elimination that produces dibenzofulvene, carbon dioxide, and the desired free amine [5]. This reaction occurs virtually instantaneously on a second-scale timeframe, with standard deprotection protocols employing 20% piperidine in dimethylformamide for 2-5 minutes [6].

The stability profile of fluorenylmethyloxycarbonyl-protected cyanophenylalanine derivatives under various synthetic conditions has been extensively characterized [3]. These compounds demonstrate remarkable resistance to acidic hydrolysis and oxidative conditions while maintaining complete orthogonality with other commonly employed protecting groups in peptide synthesis [3]. The fluorenyl group's inherent fluorescent properties additionally enable analytical monitoring through reversed-phase high-performance liquid chromatography [1].

Solid-Phase Peptide Synthesis Compatibility

The integration of 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid into solid-phase peptide synthesis protocols demonstrates exceptional compatibility with standard fluorenylmethyloxycarbonyl chemistry [8]. Solid-phase peptide synthesis employs the stepwise addition of protected amino acid derivatives to growing peptide chains anchored on insoluble polymeric supports, with each cycle comprising deprotection, coupling, and washing steps [9] [8].

The coupling efficiency of cyanophenylalanine derivatives in solid-phase peptide synthesis depends critically on several parameters including reagent concentration, reaction time, temperature, and mixing conditions [10]. Experimental data reveals that coupling yields typically range from 95-99% per amino acid addition when optimal conditions are employed [11] [12]. For challenging sequences or sterically hindered positions, yields may decrease to 85-95%, necessitating double-coupling strategies or extended reaction times [11].

Coupling ParameterStandard ConditionsOptimized ConditionsYield Impact
Reagent Equivalents2.0 equiv amino acid3.0-4.0 equiv amino acid+3-5% yield [10]
Coupling Time30-60 minutes60-120 minutes+2-4% yield [10]
TemperatureRoom temperature50-60°C+4-7% yield [10]
Coupling AgentHBTUHATU+2-3% yield [13]

The compatibility of cyanophenylalanine derivatives with solid-phase peptide synthesis extends to various resin types and linker systems [14]. Wang resin, Rink amide resin, and 2-chlorotrityl resin all demonstrate excellent performance with fluorenylmethyloxycarbonyl-protected cyanophenylalanine [8]. The cyano functional group exhibits remarkable stability throughout the synthesis cycle, showing no significant degradation or modification under standard coupling and deprotection conditions [14].

Analytical monitoring of solid-phase peptide synthesis incorporating cyanophenylalanine derivatives typically employs the Kaiser ninhydrin test for qualitative assessment of coupling completeness [15]. Quantitative analysis utilizes ultraviolet spectrophotometric determination of the dibenzofulvene-piperidine adduct formed during fluorenylmethyloxycarbonyl deprotection, enabling real-time monitoring of reaction progress [16]. Advanced approaches incorporate refractometry for online quantification of resin loading without interrupting the synthesis process [16].

The aggregation tendency of peptide sequences containing cyanophenylalanine residues represents a critical consideration in solid-phase peptide synthesis optimization [12]. Secondary structure formation through inter-chain aggregation can dramatically reduce coupling efficiency, particularly for peptide sequences exceeding 30-50 residues [12]. Mitigation strategies include elevated temperature protocols, chaotropic additives, and modified solvent systems to enhance solvation of growing peptide chains [12].

Novel One-Step Coupling Approaches Using Diaminobenzoate Resins

Recent advances in solid-phase peptide synthesis have introduced innovative one-step coupling methodologies utilizing diaminobenzoate resins for direct incorporation of fluorenylmethyloxycarbonyl-amino acid derivatives [17] [18]. This approach enables the synthesis of 3-(fluorenylmethyloxycarbonyl-amino acid)-3,4-diaminobenzoic acids through direct coupling of free diaminobenzoic acid with fluorenylmethyloxycarbonyl-amino acids, achieving yields ranging from 40-94% without chromatographic purification [17].

The optimized protocol employs N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide as the coupling agent, with 1.2 equivalents providing optimal results [17]. The reaction proceeds through activation of the carboxyl group followed by nucleophilic attack by the diaminobenzoate amine, forming the desired amide bond in a single synthetic step [17]. Reaction conditions utilize dimethylformamide as solvent with N-methylmorpholine as base, maintaining reaction temperatures at ambient conditions for 60-140 minutes [17].

Amino Acid DerivativeCoupling AgentYield (%)Purification Method
Fluorenylmethyloxycarbonyl-PhenylalanineHATU (1.2 equiv)91Precipitation only [17]
Fluorenylmethyloxycarbonyl-AlanineHATU (1.2 equiv)87Precipitation only [17]
Fluorenylmethyloxycarbonyl-GlycineHATU (1.2 equiv)90DCM wash required [17]
Fluorenylmethyloxycarbonyl-MethionineHATU (1.2 equiv)94Precipitation only [17]

The diaminobenzoate resin methodology demonstrates particular advantages for cyanophenylalanine derivatives due to the compatibility of the cyano functional group with the coupling conditions [17]. The approach eliminates the need for chromatographic purification in most cases, with simple precipitation procedures sufficient to obtain products with purities exceeding 95% [17]. For certain amino acid derivatives, including histidine, additional purification steps remain necessary to achieve acceptable purity levels [17].

The synthetic utility of this one-step approach extends beyond standard proteinogenic amino acids to encompass unnatural amino acid derivatives [17]. Fluorenylmethyloxycarbonyl-(2-naphthyl)alanine and N-fluorenylmethyloxycarbonyl-6-aminohexanoic acid derivatives have been successfully prepared using this methodology, achieving yields of 50% and 65% respectively [17]. This versatility positions the diaminobenzoate coupling approach as a valuable tool for accessing diverse amino acid building blocks required in contemporary peptide synthesis applications [17].

The mechanism of diaminobenzoate resin coupling involves selective acylation of one aniline nitrogen while leaving the second amine available for subsequent peptide chain elongation [19]. Successful implementation requires careful optimization of reaction conditions to prevent overacylation, which leads to branched peptide formation, or incomplete acylation, resulting in chain termination [19]. The regioselectivity of the coupling reaction favors the meta-amine position, producing 3-substituted diaminobenzoic acid derivatives as the predominant products [17].

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

412.14230712 g/mol

Monoisotopic Mass

412.14230712 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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